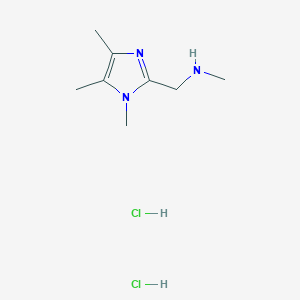
N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride
描述
N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3 and its molecular weight is 226.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₁₇Cl₂N₃ and CAS number 1332531-08-4, is characterized by its imidazole ring structure and its methylation at the nitrogen atom. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇Cl₂N₃ |
| Molecular Weight | 202.15 g/mol |
| CAS Number | 1332531-08-4 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing imidazole rings often exhibit significant activity against microbial pathogens and may influence cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of imidazole derivatives. For instance, compounds similar to N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.25 µg/mL against certain fungal pathogens like Cryptococcus neoformans .
Cytotoxicity and Selectivity
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies have indicated that this compound exhibits selective cytotoxic effects against various cancer cell lines while sparing normal cells. For example, similar compounds have shown IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HeLa .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of several imidazole derivatives. The results showed that one derivative had an IC50 value of 15.63 µM against the MCF-7 cell line, comparable to established chemotherapeutic agents . This indicates a promising avenue for further exploration in cancer treatment.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of imidazole derivatives against MRSA and other pathogens. The findings revealed that specific structural modifications enhanced potency significantly, suggesting that N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine could be optimized for improved antimicrobial action .
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess broad-spectrum antibacterial activity against gram-positive pathogens. Studies have documented the effectiveness of these compounds in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
Pharmacological Potential
The imidazole ring is a key structural motif in many pharmacologically active compounds. This compound may serve as a scaffold for synthesizing novel drugs targeting various biological pathways. Its ability to interact with biological macromolecules suggests potential applications in drug design and development .
Catalysis
Catalytic Applications
Imidazole derivatives are known to act as effective ligands in coordination chemistry and catalysis. This compound has been explored for its catalytic properties in organic synthesis. It can facilitate various reactions such as cross-coupling and oxidation processes, enhancing the efficiency of chemical transformations .
Materials Science
Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials. For example, it can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that incorporating imidazole-based compounds can lead to materials with improved stability and performance under various conditions .
Surface Activity
The compound's surfactant properties make it suitable for applications in surface modification and stabilization of colloidal systems. Studies have demonstrated that imidazole derivatives can reduce surface tension and improve the wetting properties of surfaces, which is beneficial in formulations such as coatings and emulsions .
Case Studies
属性
IUPAC Name |
N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-7(2)11(4)8(10-6)5-9-3;;/h9H,5H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGVOHGPOKKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CNC)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















